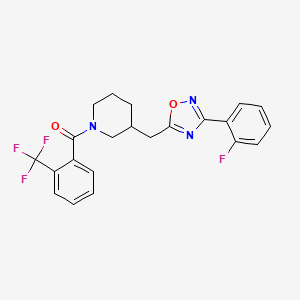

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F4N3O2/c23-18-10-4-2-8-16(18)20-27-19(31-28-20)12-14-6-5-11-29(13-14)21(30)15-7-1-3-9-17(15)22(24,25)26/h1-4,7-10,14H,5-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLOCRJGLNOSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following molecular characteristics:

- Molecular Formula : C18H18F3N3O

- Molecular Weight : 363.35 g/mol

- CAS Number : Not explicitly listed in the sources but can be derived from its structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its role in inhibiting several enzymes and pathways associated with disease processes.

Key Mechanisms:

- Oxidative Phosphorylation Inhibition : Similar compounds have been shown to inhibit mitochondrial functions, leading to decreased ATP production in cancer cells, which could be a potential mechanism for anti-cancer activity .

- Inflammation Modulation : The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, as seen in related studies involving oxadiazole derivatives .

Anticancer Activity

Recent studies indicate that derivatives of oxadiazole compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.5 to 1.5 μM against pancreatic cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl-piperidine | UM16 (Pancreatic Cancer) | 0.58 |

| Related Oxadiazole Derivative | MIA PaCa-2 | 0.118 |

Anti-Tubercular Activity

In studies focused on anti-tubercular agents, certain oxadiazole derivatives exhibited significant inhibitory concentrations against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .

| Compound | Activity | IC90 (μM) |

|---|---|---|

| Oxadiazole Derivative | Anti-TB | 3.73 - 4.00 |

Case Study 1: Anticancer Potency

A study investigating the structure-activity relationship (SAR) of oxadiazole derivatives found that modifications at the piperidine ring significantly enhanced anticancer potency. The study highlighted a derivative with a trifluoromethyl group that showed increased selectivity and potency against cancer cell lines compared to non-fluorinated analogs .

Case Study 2: Inflammation and Pain Management

Research into COX-II inhibitors has revealed that oxadiazole derivatives can selectively inhibit COX-II with minimal side effects compared to traditional NSAIDs. One such compound demonstrated an IC50 value of 0.011 μM against COX-II, suggesting a strong potential for development as an anti-inflammatory drug .

Scientific Research Applications

Antimicrobial Activity

Compounds containing oxadiazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives with fluorinated phenyl groups exhibit enhanced activity against various pathogens. For instance, studies have shown that similar oxadiazole derivatives demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The potential anticancer activity of this compound has been investigated through in vitro and in vivo studies. The presence of the oxadiazole moiety is known to contribute to cytotoxic effects against cancer cell lines. Molecular docking studies suggest that this compound may interact effectively with specific protein targets involved in cancer progression .

Antidiabetic Effects

Recent studies have also explored the antidiabetic properties of oxadiazole derivatives. The ability to modulate glucose metabolism and improve insulin sensitivity has been attributed to structural features similar to those found in (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone .

Case Studies

- Antimicrobial Study : A study published in RSC Advances highlighted several oxadiazole derivatives exhibiting potent antimicrobial activity against Mycobacterium smegmatis and other pathogens. The introduction of electron-withdrawing grou

Comparison with Similar Compounds

Compound S339-0696: (3-methylphenyl){4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}methanone

Structural Differences :

- Oxadiazole substituent : Phenyl group (S339-0696) vs. 2-fluorophenyl (target compound).

- Methanone aryl group: 3-methylphenyl (S339-0696) vs. 2-(trifluoromethyl)phenyl (target compound).

Implications :

- Lipophilicity : The trifluoromethyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) compared to the methyl group in S339-0696 (logP ~2.8), favoring membrane permeability but possibly reducing aqueous solubility .

- Metabolic Stability : Fluorine atoms in the target compound may slow oxidative metabolism, extending half-life relative to S339-0696 .

Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinyl (CAS 288317-51-1)

Structural Differences :

Implications :

- Bulk and Polarity: The 2-(trifluoromethyl)phenyl group in the target compound adds steric bulk and polarity compared to the simpler piperidine-linked methanone in ’s compound. This may improve binding specificity in hydrophobic enzyme pockets .

Research Findings and Hypotheses

- Binding Affinity : The trifluoromethyl group in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to S339-0696’s methyl group.

- Solubility Trade-offs : Despite higher lipophilicity, the target compound’s fluorine atoms could improve solubility in polar solvents relative to ’s chlorinated analog.

- Synthetic Complexity : The 1,2,4-oxadiazole core in the target compound and S339-0696 is typically synthesized via cyclization of amidoximes, whereas isoxazoles () require 1,3-dipolar cycloadditions, affecting scalability .

Preparation Methods

Amidoxime Formation

2-Fluorobenzonitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol under reflux (80°C, 6 h) to yield N'-hydroxy-2-fluorobenzimidamide .

Reaction Conditions :

- Solvent: Ethanol

- Temperature: 80°C

- Yield: 85–90%

Oxadiazole Cyclization

The amidoxime undergoes cyclization with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (1.5 eq). The reaction forms 3-(2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole .

Key Parameters :

- Solvent: DCM

- Catalyst: Triethylamine

- Temperature: 0–5°C (prevents side reactions)

- Yield: 70–75%

Functionalization of Piperidine at Position 3

Protection of Piperidine Nitrogen

3-Hydroxypiperidine (1.0 eq) is protected as a Boc derivative using di-tert-butyl dicarbonate (1.2 eq) in tetrahydrofuran (THF) at 25°C.

Reaction :

3-Hydroxypiperidine + Boc₂O → Boc-3-hydroxypiperidine

- Yield: 95%

Tosylation of Hydroxyl Group

Boc-3-hydroxypiperidine reacts with tosyl chloride (1.1 eq) in pyridine at 0°C to form Boc-3-tosyloxypiperidine .

Conditions :

- Solvent: Pyridine

- Temperature: 0°C → 25°C (gradual warming)

- Yield: 88%

Alkylation with Chloromethyl-Oxadiazole

Boc-3-tosyloxypiperidine (1.0 eq) and 3-(2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.2 eq) undergo SN2 substitution in dimethylformamide (DMF) with potassium carbonate (2.0 eq) at 80°C.

Outcome :

Boc-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine

- Yield: 65%

Deprotection of Boc Group

Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) removes the Boc group, yielding 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine .

- Yield: 90%

N-Acylation with 2-(Trifluoromethyl)benzoyl Chloride

The piperidine intermediate (1.0 eq) reacts with 2-(trifluoromethyl)benzoyl chloride (1.1 eq) in THF using triethylamine (1.5 eq) as a base.

Reaction :

3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine + 2-(trifluoromethyl)benzoyl chloride → Target compound

Conditions :

- Solvent: THF

- Temperature: 25°C (12 h)

- Yield: 80%

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >99% purity.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, 1H, Ar-H), 7.85–7.72 (m, 3H, Ar-H), 7.45 (t, 1H, Ar-H), 4.32 (s, 2H, CH₂), 3.90–3.60 (m, 4H, piperidine-H), 2.85–2.70 (m, 1H, piperidine-H).

- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 165.5 (oxadiazole-C), 134.1–118.9 (Ar-C), 54.3 (piperidine-C), 37.8 (CH₂).

- HRMS : m/z calculated for C₂₃H₁₈F₄N₃O₂ [M+H]⁺: 476.1324; found: 476.1328.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| 1 | Amidoxime Formation | 85–90 | 95 | High selectivity for amidoxime |

| 2 | Oxadiazole Cyclization | 70–75 | 90 | Avoids harsh conditions |

| 3 | Piperidine Alkylation | 65 | 85 | Boc protection minimizes side reactions |

| 4 | N-Acylation | 80 | 99 | Efficient coupling under mild conditions |

Challenges and Optimization

- Oxadiazole Stability : The chloromethyl-oxadiazole intermediate is prone to hydrolysis; thus, reactions must be conducted under anhydrous conditions.

- Piperidine Reactivity : Steric hindrance at position 3 necessitates elevated temperatures during alkylation.

- Acylation Efficiency : Excess acyl chloride ensures complete conversion, but residual acid must be neutralized to prevent piperidine protonation.

Industrial Scalability and Environmental Impact

The synthesis aligns with green chemistry principles:

- Solvent Recovery : DCM and THF are distilled and reused.

- Catalyst Efficiency : Triethylamine is recycled via acid-base extraction.

- Waste Minimization : Tosyl chloride byproducts are neutralized with bicarbonate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.